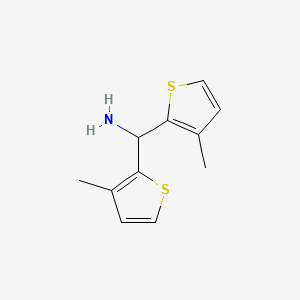

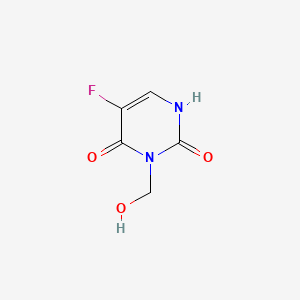

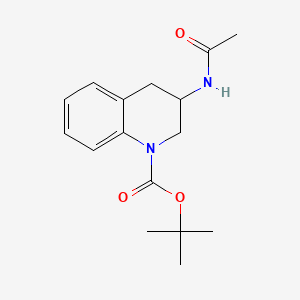

![molecular formula C10H10BrNO2 B594753 7-溴-4,4-二甲基-1H-苯并[d][1,3]噁嗪-2(4H)-酮 CAS No. 1245643-21-3](/img/structure/B594753.png)

7-溴-4,4-二甲基-1H-苯并[d][1,3]噁嗪-2(4H)-酮

描述

“7-bromo-4,4-dimethyl-1H-benzo[d][1,3]oxazin-2(4H)-one” is a chemical compound with the molecular formula C10H10BrNO2 . It is a solid substance at room temperature .

Synthesis Analysis

The synthesis of this compound involves the reaction of aryl-substituted anthranilic acids with orthoesters in ethanol catalyzed by acetic acid . The structures of the synthesized compounds are confirmed by 1H NMR, 13C NMR, and mass spectra .Molecular Structure Analysis

The molecular structure of this compound is characterized by the presence of a benzoxazinone core, which is a bicyclic system containing a benzene ring fused to a 1,3-oxazine ring . The compound also contains bromine and methyl groups attached to the benzoxazinone core .Chemical Reactions Analysis

The chemical reactions involving this compound are characterized by the regioselective synthesis of 7-bromo-2H-benzo[b][1,4]oxazin-3(4H)-one linked isoxazole hybrids via a copper(I) catalyzed one-pot reaction . The yield of these reactions is typically around 88% .Physical And Chemical Properties Analysis

This compound has a boiling point of 258℃ and a density of 1.468 . It is a solid at room temperature and should be stored in a dry, sealed environment .科学研究应用

血小板聚集抑制

一个重要的应用涉及合成 2H-苯并[b][1,4]噁嗪-3(4H)-酮衍生物作为血小板聚集抑制剂。这些衍生物已显示出抑制 ADP 诱导的血小板聚集的潜力,表明它们与预防血栓疾病的新型治疗剂的开发相关 (肖天等,2012)。

立体化学非刚性研究

该化合物的衍生物也参与了与立体化学非刚性相关的研究。例如,合成双[(2,2-二甲基-4-氧代-2H-苯并[e][1,3]噁嗪-3(4H)-基)甲基]二氯硅烷和锗烷,以研究它们在溶液中的立体动力学行为,展示了噁嗪衍生物复杂的化学行为 (Vad. V. Negrebetsky 等,2015)。

微波介导合成

此外,已经探索了含有噁嗪部分的新型杂环的微波介导合成,展示了现代合成技术在为各种应用(包括潜在药理学应用)创建复杂分子的效率 (V. Dabholkar & S. Mishra,2006)。

抗癌活性

7-取代的 5H-吡咯并[1,2-a][3,1]苯并噁嗪-5-酮衍生物对人癌细胞系的抗癌活性突出了这些化合物的潜在治疗应用。此类研究有助于理解药物开发所需的构效关系 (M. Badolato 等,2017)。

前列腺癌的 BET 抑制

此外,设计和合成 2,2-二甲基-2H-苯并[b][1,4]噁嗪-3(4H)-酮衍生物作为选择性溴结构域包含蛋白 4 (BRD4) 抑制剂以治疗前列腺癌,证明了该化合物在靶向与癌症进展相关的特定蛋白质中的作用 (邱萍香等,2018)。

Pd 催化的羰基化合成

使用苯-1,3,5-三基三甲酸酯作为 CO 源的 4H-苯并[d][1,3]噁嗪-4-酮衍生物的 Pd 催化的羰基化合成说明了该化合物在合成有机化学中的多功能性,无需使用有毒且易燃的 CO 气体即可构建复杂分子 (郑岩等,2021)。

作用机制

安全和危害

The compound is associated with several hazard statements including H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P261) and rinsing cautiously with water for several minutes in case of contact with eyes (P305+P351+P338) .

未来方向

属性

IUPAC Name |

7-bromo-4,4-dimethyl-1H-3,1-benzoxazin-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10BrNO2/c1-10(2)7-4-3-6(11)5-8(7)12-9(13)14-10/h3-5H,1-2H3,(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

STVSVQWHHDPUEX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(C2=C(C=C(C=C2)Br)NC(=O)O1)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10BrNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

256.10 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

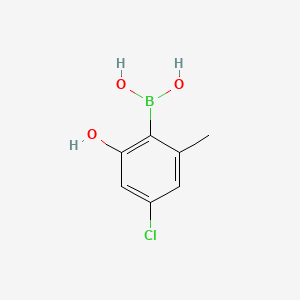

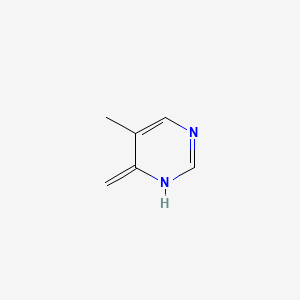

![6-Azabicyclo[3.2.1]octane,6-(1-methylethyl)-(9CI)](/img/no-structure.png)

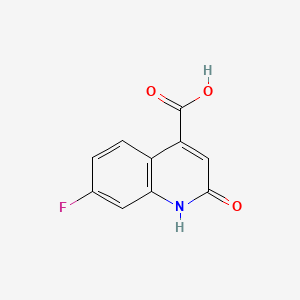

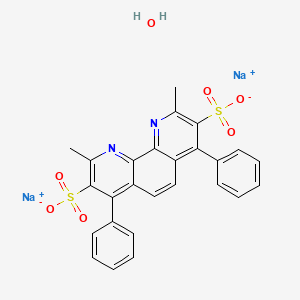

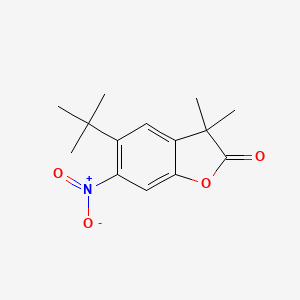

![3H-[1,2,4]Triazepino[2,3-a]benzimidazol-4(5H)-one](/img/structure/B594684.png)